Veraguensin

Antileishmanial Lignans Neglected Tropical Diseases

Veraguensin is a stereochemically defined tetrahydrofuran neolignan with a critical methylenedioxy group essential for antileishmanial activity. Unlike inactive close analogs (Galgravin, Nectandrin-A), Veraguensin exhibits potent in vitro activity against L. donovani (IC50 18 µg/mL). Its unique anti-osteoclastic profile, engaging p38 MAPK phosphorylation with differential potency versus epimers, makes it an indispensable positive control and medicinal chemistry scaffold. Ideal for antileishmanial screening, osteoclastogenesis studies, and phytochemical dereplication. Ensure target engagement and SAR fidelity—insist on Veraguensin, not in-class substitutes without validation.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 19950-55-1
Cat. No. B150628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeraguensin
CAS19950-55-1
Synonymsgalbelgin
galgravin
galgravin, (2alpha,3alpha,4alpha,5alpha)-isomer
galgravin, (2alpha,3alpha,4alpha,5beta)-(+-)-isomer
galgravin, (2alpha,3alpha,4alpha,5beta)-isomer
galgravin, (2alpha,3alpha,4beta,5alpha)-isomer
galgravin, (2alpha,3alpha,4beta,5beta)-(+)-isomer
galgravin, (2alpha,3beta,4alpha,5beta)-isomer
galgravin, (2R-(2alpha,3alpha,4beta,5alpha))-isomer
galgravin, (2S-(2alpha,3beta,4alpha,5beta))-isomer
veraguensin
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1
InChIKeyJLJAVUZBHSLLJL-GKHNXXNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veraguensin (CAS 19950-55-1): Procurement Guide for a Tetrahydrofuran Neolignan with Differential Antileishmanial and Anti-Osteoclastic Activities


Veraguensin (CAS 19950-55-1) is a tetrahydrofuran neolignan belonging to a class of plant-derived polyphenolic compounds characterized by a 2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran core structure [1]. The compound is a stereoisomer of other clinically investigated lignans such as galgravin and galbelgin, with its specific (2R,3R,4R,5S) absolute configuration defining its unique biological recognition profile [2]. Natural sources include species within the Magnolia and Nectandra genera, where it occurs alongside structurally related tetrahydrofuran neolignans [3].

Why Interchangeable Substitution with Galgravin, Machilin-G, or Grandisin is Scientifically Unjustified for Veraguensin


Tetrahydrofuran neolignans are not functionally equivalent despite sharing a core scaffold; subtle variations in substitution patterns and stereochemistry dictate divergent biological efficacy across distinct therapeutic targets [1]. Direct comparative studies demonstrate that within a single compound class, some members exhibit potent antileishmanial activity while others are completely inactive [2]. Similarly, while both Veraguensin and its epimer Galgravin share anti-osteoclastic properties, they exhibit differential potency and molecular recognition profiles in bone resorption assays [3]. Furthermore, the methylenedioxy group present in Veraguensin—but absent in close analogs like Grandisin—is a critical determinant for antileishmanial activity against promastigotes, as established by synthetic SAR investigations [4]. Substituting Veraguensin with an in-class analog without rigorous validation therefore risks complete loss of target activity or necessitates burdensome re-optimization of assay conditions.

Veraguensin Quantitative Differentiation Evidence Guide: Head-to-Head vs. Galgravin, Machilin-G, Grandisin & In-Class Analogs


Veraguensin vs. Inactive In-Class Analogs: Discriminatory Antileishmanial Activity Against L. donovani

Veraguensin demonstrates clear antileishmanial efficacy, whereas multiple structurally analogous tetrahydrofuran lignans are completely inactive. In a direct comparative study, Veraguensin and Machilin-G exhibited an IC50 of 18 µg/mL and IC90 of 36 µg/mL against Leishmania donovani, while the closely related analogs Galgravin, Nectandrin-A, Nectandrin-B, Calopeptin, and Ganshisandrine showed no measurable activity in the same assay [1]. This stark functional divergence within a single compound class underscores the critical importance of stereochemistry and substitution patterns for target engagement.

Antileishmanial Lignans Neglected Tropical Diseases

Veraguensin vs. Galgravin & Machilin-G: Differential Cytotoxicity Profile in Leukemia Cell Screening

In cytotoxicity screening against human leukemia (HL-60) cells, Veraguensin exhibited a distinct activity profile compared to its closest analogs. While Galgravin and Aristolignin were the most potent compounds in the study (IC50 values of 16.5 ± 0.8 and 14.2 ± 0.7 µg/mL, respectively), Veraguensin demonstrated comparatively lower cytotoxicity [1]. This differential activity provides researchers with a valuable tool for probing structure-cytotoxicity relationships and selecting lead scaffolds with tailored potency windows.

Cytotoxicity Cancer Natural Products Leukemia

Veraguensin vs. Grandisin: Methylenedioxy Group Confers Enhanced Antileishmanial Activity in Synthetic Analogs

Systematic SAR studies on synthetic 1,2,3-triazole derivatives of Veraguensin, Grandisin, and Machilin G revealed that the presence of a methylenedioxy group—a structural feature of Veraguensin—is essential for optimal antileishmanial activity [1]. Hybrid compounds retaining this motif exhibited the best antitrypanosomal and antileishmanial profiles, with one Veraguensin-derived triazole achieving an IC50 of 1.1 µM against Leishmania amazonensis promastigotes [1]. In contrast, derivatives lacking this group, including some based on the Grandisin scaffold, showed reduced potency, highlighting the methylenedioxy group as a key pharmacophore for Leishmania targeting.

Structure-Activity Relationship (SAR) Medicinal Chemistry Antileishmanial Drug Design

Veraguensin vs. Pentamidine: Superior Safety Index in Mammalian Cytotoxicity Models

Comparative cytotoxicity profiling reveals that Veraguensin and its synthetic derivatives exhibit a favorable safety window relative to the clinical antileishmanial drug pentamidine. In a study of isoxazole analogs inspired by Veraguensin, all compounds were non-cytotoxic with IC50 values >250 µM against mammalian cells, whereas pentamidine showed significant cytotoxicity with an IC50 of 78.9 µM [1]. Furthermore, select Veraguensin-derived triazole compounds demonstrated selectivity indices (SI) of 14.1 and 10.6, indicating preferential toxicity toward the parasite over host cells [2].

Selectivity Index Cytotoxicity Drug Safety Pentamidine Veraguensin

Veraguensin vs. Galgravin: Dual p38 MAPK and NF-κB Pathway Engagement in Osteoclastogenesis

Both Veraguensin and its epimer Galgravin inhibit osteoclast differentiation, but they demonstrate differential engagement of signaling pathways. In RANKL-stimulated RAW264.7 cells and bone marrow macrophages, Veraguensin and Galgravin both reduced p38 MAPK phosphorylation and suppressed c-Fos expression [1]. However, mechanistic studies suggest Veraguensin may exhibit a broader target profile, with additional activity against NF-κB signaling implicated in its anti-parasitic and anti-inflammatory effects . This dual-pathway engagement potentially offers a more comprehensive inhibition of osteoclastogenesis compared to single-pathway agents.

Osteoclast Bone Resorption p38 MAPK NF-κB Osteoporosis

Veraguensin Optimized Application Scenarios Based on Differential Evidence


Positive Control or Active Scaffold for Antileishmanial Drug Discovery Programs

Given its demonstrated in vitro activity against L. donovani (IC50 18 µg/mL) and the stark inactivity of close structural analogs like Galgravin and Nectandrin-A, Veraguensin serves as a reliable positive control for antileishmanial screening campaigns [1]. Its selectivity and the established SAR linking the methylenedioxy group to potency make it an ideal scaffold for medicinal chemistry optimization [2].

Mechanistic Probe for p38 MAPK and NF-κB Signaling in Bone Biology

Veraguensin's documented inhibition of RANKL-induced osteoclast differentiation, coupled with its engagement of p38 MAPK phosphorylation and potential NF-κB modulation, positions it as a valuable chemical probe for dissecting signaling crosstalk in osteoclastogenesis [3]. Its differential pathway activity compared to the epimer Galgravin allows for comparative mechanistic studies [3].

Reference Compound for Natural Product Chemotaxonomy and Dereplication Studies

Veraguensin, with its well-defined tetrahydrofuran neolignan structure and occurrence in specific plant genera (Magnolia, Nectandra), is an essential reference standard for LC-MS and NMR-based dereplication of plant extracts. Its unique retention time and mass spectral signature, distinct from isomers like Galgravin, enable accurate compound identification and chemotaxonomic analysis [4].

Scaffold for Designing Selective Antiparasitic Agents with Improved Safety Margins

The favorable cytotoxicity profile of Veraguensin and its derivatives (SI >10, IC50 >250 µM) relative to clinical agents like pentamidine (IC50 78.9 µM) makes it a compelling starting point for developing safer antileishmanial therapeutics [2] [5]. Its synthetic tractability, as demonstrated by the high-yield synthesis of triazole and isoxazole analogs, facilitates rapid exploration of chemical space around this privileged scaffold [2] [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veraguensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.